

# Application Notes: **Buccalin** for Prophylaxis of Respiratory Infections

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Buccalin** is an oral immunomodulator used for the prophylaxis of recurrent respiratory tract infections (RRTIs).[1][2] It is classified as a bacterial vaccine and is composed of heat-inactivated whole-cell bacteria that are common pathogens in respiratory infections.[1][3] The formulation is a gastro-resistant tablet designed to deliver the bacterial antigens to the small intestine.[4]

Composition: Each tablet of **Buccalin** contains a specific quantity of four inactivated bacterial strains:

- Haemophilus influenzae
- Streptococcus pneumoniae (Types I, II, III)
- Streptococcus agalactiae (or Streptococcus haemolyticus)
- Staphylococcus aureus

The exact bacterial count per strain is detailed in the quantitative data tables below.

## **Mechanism of Action**

**Buccalin** functions as an oral vaccine to stimulate the host's immune system. After oral administration, the gastro-resistant tablet bypasses the stomach and dissolves in the small



## Methodological & Application

Check Availability & Pricing

intestine. The bacterial antigens are then taken up by macrophages within the gut-associated lymphoid tissue (GALT), specifically the Peyer's patches. This interaction triggers a cascade of immunological events, including the differentiation and maturation of immunocompetent lymphocytes. The stimulation leads to the development of a systemic and specific immunity against the bacterial pathogens contained in the vaccine. This response is characterized by the activation of T-cell subsets and an increase in the titer of serum antibodies specific to the bacterial strains. A key component of the protective effect is the potentiation of the locoregional immune response, which may include an increase in the concentration of secretory IgA (sIgA) on mucosal surfaces, providing a first line of defense against invading pathogens.





Click to download full resolution via product page

Figure 1: Proposed Mechanism of Action for Buccalin



## **Quantitative Data Summary**

The clinical efficacy of **Buccalin** has been evaluated in several studies. The following tables summarize the composition and key quantitative outcomes from cited clinical trials.

Table 1: Buccalin Composition per Tablet

| Bacterial Strain                        | Inactivated Cell Count | Reference |
|-----------------------------------------|------------------------|-----------|
| Haemophilus influenzae                  | 1.5 x 10 <sup>9</sup>  | _         |
| Streptococcus pneumoniae (I, II, III)   | 1.0 x 10 <sup>9</sup>  | _         |
| Streptococcus haemolyticus / agalactiae | 1.0 x 10 <sup>9</sup>  | _         |
| Staphylococcus aureus                   | 1.0 x 10 <sup>9</sup>  | _         |
| Total Bacterial Bodies                  | 4.5 x 10 <sup>9</sup>  | _         |

**Table 2: Summary of Clinical Efficacy Data** 



| Study /<br>Trial                 | Participa<br>nt Group                                 | Key<br>Outcome<br>Measure                                       | Result in<br>Buccalin<br>Group | Result in<br>Control<br>Group | Protectiv<br>e Effect /<br>Differenc<br>e | Referenc<br>e |
|----------------------------------|-------------------------------------------------------|-----------------------------------------------------------------|--------------------------------|-------------------------------|-------------------------------------------|---------------|
| Melino C.<br>(1968-69)           | 1,550<br>Italian<br>National<br>Railways<br>Employees | Incidence<br>of<br>respiratory<br>conditions                    | 16.4%<br>(254/1550)            | 29.0%<br>(410/1415)           | 43% reduction (p < 0.001)                 |               |
| Melino C.<br>(1968-69)           | 1,550<br>Italian<br>National<br>Railways<br>Employees | Days of<br>absence<br>per 1,000<br>employees                    | 682                            | 2,288                         | 70%<br>reduction<br>in lost days          |               |
| Gaz<br>Mechanical<br>Plant Study | Workers                                               | Incidence<br>of<br>respiratory<br>illness                       | N/A                            | N/A                           | 62%<br>protective<br>effect               |               |
| Chronic<br>Bronchitis<br>Study   | Patients with chronic bronchitis                      | Incidence<br>of<br>exacerbati<br>ons                            | N/A                            | N/A                           | 66% total<br>protective<br>effect         |               |
| Cogo R.<br>(2012)                | 33 elderly<br>COPD<br>patients<br>(retrospecti<br>ve) | Number of<br>exacerbati<br>ons (pre-<br>vs. post-<br>treatment) | 14 (2009-<br>2010<br>season)   | 33 (2008-<br>2009<br>season)  | Significant<br>reduction                  |               |

## **Experimental Protocols**

## **Protocol 1: Standard Prophylactic Dosing Regimen**

This protocol outlines the standard administration of **Buccalin** for the prophylaxis of bacterial complications of colds and other respiratory infections.



#### 1.1. Target Population:

• Adults and children seeking prophylaxis against recurrent respiratory infections.

#### 1.2. Materials:

- Buccalin gastro-resistant tablets.
- · Water or other suitable fluid.

#### 1.3. Administration Procedure:

- Tablets should be swallowed whole and not chewed, with a sufficient amount of fluid.
- Administer the dose approximately one hour before breakfast or one hour before the midday meal.
- Follow the 3-day dosing course as specified for the age group.

#### 1.4. Dosing Schedule:

| Age Group                  | Day 1    | Day 2     | Day 3     | Total Tablets |
|----------------------------|----------|-----------|-----------|---------------|
| Adults & Children >7 years | 1 Tablet | 2 Tablets | 4 Tablets | 7 Tablets     |
| Children <7<br>years       | 1 Tablet | 1 Tablet  | 2 Tablets | 4 Tablets     |
| (Source:)                  |          |           |           |               |

#### 1.5. Repeat Dosing:

 For continued protection, the 3-day course can be repeated every month or as recommended by a healthcare provider. Some studies have used repeated monthly cycles for up to 7 months.

#### 1.6. Contraindications and Precautions:



- Vaccination should be avoided during acute febrile illnesses.
- Buccalin is not an alternative to influenza vaccination but can be used as an adjunct.
- There are no known contraindications.

## Protocol 2: Representative Phase III Clinical Trial Design for Efficacy Assessment

This protocol is based on the design of modern, robust clinical trials for bacterial lysates, such as the ongoing PAES study for **Buccalin** (NCT06736288). It is intended for researchers designing studies to evaluate the efficacy and safety of **Buccalin**.

#### 2.1. Study Objective:

- Primary: To determine the efficacy of **Buccalin** in reducing the number of lower respiratory tract infection episodes over a defined period compared to a placebo.
- Secondary: To assess the effects on infection duration, antibiotic use, sick days, and quality
  of life.

#### 2.2. Study Design:

• Randomized, double-blind, placebo-controlled, two-arm, multicenter trial.

#### 2.3. Participant Selection:

- Inclusion Criteria:
  - Adults aged 18 to 99 years.
  - History of recurrent lower respiratory tract infections (RLRTIs), defined as ≥2 episodes in the preceding 12 months.
  - Documented history of infections confirmed by microbiological tests where possible.
- Exclusion Criteria:



- Pregnancy.
- Severe comorbidities (e.g., severe liver damage, cystic fibrosis, HIV, end-stage renal failure).
- Recent use of immunosuppressant medication.
- Known hypersensitivity to Buccalin ingredients.

#### 2.4. Treatment Regimen:

- Randomization: Eligible participants are randomized in a 1:1 ratio to either the Buccalin group or the Placebo group.
- Blinding: Both participants and investigators are blinded to the treatment allocation.
- Investigational Product: Buccalin tablets, administered as per the standard 3-day dosing regimen (1, 2, and 4 tablets on consecutive days).
- Control: Placebo tablets identical in appearance, taste, and packaging to the Buccalin tablets.
- Administration Schedule: The 3-day treatment course is administered once per month for a total treatment period of 12 months.

#### 2.5. Study Phases & Data Collection:

- Run-in Phase (Optional up to 12 months): A period prior to treatment to establish a baseline infection rate and ensure participant eligibility (e.g., experiencing ≥2 RTIs).
- Treatment Phase (12 months): Monthly administration of the assigned treatment.
   Participants record the incidence, duration, and severity of any respiratory infections in a diary. Quality of life is assessed using a Visual Analogue Scale (VAS) at regular intervals (e.g., 3, 6, 9, and 12 months).
- Follow-up Phase (12 months): A treatment-free period to observe any sustained effects on infection rates.



#### 2.6. Outcome Measures:

- Primary Endpoint: Total number of RLRTIs during the 12-month treatment period.
- Secondary Endpoints:
  - Duration of each infection episode.
  - Number of courses of antibiotic treatments required.
  - Number of sick days (absence from work/school).
  - Change in quality of life score (VAS).





Click to download full resolution via product page

Figure 2: Workflow for a Placebo-Controlled Clinical Trial



### References

- 1. Clinical efficacy and tolerability of an immune-stimulant\* constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebocontrolled, randomized, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. medicarcp.com [medicarcp.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Application Notes: Buccalin for Prophylaxis of Respiratory Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174987#buccalin-dosage-for-prophylaxis-of-respiratory-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com